[2-(dimethylamino)-2-methylpropyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-methylpropylamine is a chemical compound with the molecular formula C6H16N2. It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a methylpropyl chain. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-2-methylpropylamine typically involves the alkylation of dimethylamine with 2-chloro-2-methylpropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of 2-(dimethylamino)-2-methylpropylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Dimethylamine and 2-chloro-2-methylpropane
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol
Temperature: 50-70°C
Pressure: Atmospheric pressure
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature to 50°C
Reduction: Lithium aluminum hydride; anhydrous ether; 0-25°C
Substitution: Alkyl halides; anhydrous solvents like acetonitrile; room temperature
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Quaternary ammonium salts
Scientific Research Applications
2-(Dimethylamino)-2-methylpropylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of various chemical compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the formulation of therapeutic agents.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-2-methylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)pyridine
- N,N-Dimethylethanolamine
- N,N-Dimethylpropylamine
Uniqueness
Compared to similar compounds, 2-(dimethylamino)-2-methylpropylamine has a unique structure that imparts distinct chemical properties. Its tertiary amine group and methylpropyl chain make it more reactive in certain chemical reactions, such as nucleophilic substitution. Additionally, its specific molecular configuration allows for unique interactions with biological targets, making it valuable in pharmaceutical research.
Properties
CAS No. |
749788-73-6 |
---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-N,2-N,2-N,2-tetramethylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2,6-8-3)9(4)5/h8H,6H2,1-5H3 |
InChI Key |
WWBYIFXSSNNBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC)N(C)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.